2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4/c1-11-16(18(25)22(21(11)2)12-6-4-3-5-7-12)20-17(24)14-9-8-13(23(26)27)10-15(14)19/h3-10H,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLFYSGSKKDQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzamide, also known by its CAS number 3608-86-4, is a compound of significant interest due to its potential biological activities. The structure of this compound suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
The molecular formula of this compound is C₁₃H₁₄ClN₃O₂, with a molecular weight of approximately 279.72 g/mol. Its properties include:
- Density : 1.36 g/cm³
- LogP : 1.7347
- Hazard Classification : Irritant
Antidiabetic Activity
Recent studies have highlighted the potential of similar compounds in managing diabetes through inhibition of key enzymes involved in carbohydrate metabolism. For instance, derivatives of nitrobenzamide have shown promising results as inhibitors of α-glucosidase and α-amylase, enzymes critical for carbohydrate digestion.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 5o (R = 2-CH₃-5-NO₂) | 10.75 ± 0.52 | Most active against α-glucosidase |
| Reference (Acarbose) | 39.48 ± 0.80 | Standard inhibitor |
The presence of electron-donating and electron-withdrawing groups on the phenyl ring significantly influences the inhibitory activity against these enzymes, suggesting that modifications to the structure can enhance efficacy .
Antibacterial Activity
The antibacterial properties of compounds related to this compound have also been investigated. A study on metal complexes derived from similar pyrazole structures demonstrated significant antibacterial activity against various pathogens, indicating that modifications in the side chains can lead to enhanced biological responses.
Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding interactions between this compound and its biological targets. The binding energy and docking scores suggest strong interactions with key active sites on target proteins, which are essential for their biological activity.
Study on Antidiabetic Potential
In a recent study exploring the antidiabetic potential of nitrobenzamide derivatives, it was found that certain structural modifications led to increased inhibitory activity against α-glucosidase and α-amylase. The study utilized molecular dynamics simulations to validate the stability of the most active compounds in their binding sites .
Antibacterial Efficacy Assessment
Another research effort focused on evaluating the antibacterial efficacy of related compounds against multi-drug resistant strains. The results indicated that specific derivatives exhibited inhibition zones comparable to established antibiotics, showcasing their potential as therapeutic agents .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula: and has a molecular weight of approximately 386.8 g/mol. The structural features include a chloro group, a nitro group, and a pyrazole ring, which contribute to its biological activity .
Antimicrobial Properties
Research indicates that compounds similar to 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzamide exhibit significant antimicrobial activity. For instance, studies have shown that related benzamide derivatives demonstrate effectiveness against various bacterial and fungal strains. These compounds were tested against pathogens such as Mycobacterium and Candida species, revealing comparable or superior activity to established antibiotics like isoniazid and fluconazole .
Inhibition of Photosynthetic Electron Transport
The compound's derivatives have also been evaluated for their ability to inhibit photosynthetic electron transport in plant systems. This property may have implications for agricultural applications, particularly in developing herbicides or plant growth regulators .
Anticancer Activity
Recent investigations into the anticancer potential of pyrazole derivatives indicate that this class of compounds can induce apoptosis in cancer cells. The presence of the nitro group is believed to enhance this activity by facilitating the generation of reactive oxygen species (ROS), which can lead to cell death .
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies suggest that this compound can effectively bind to specific enzymes involved in cancer progression, making it a candidate for further development as an anticancer agent .
Toxicity and Safety Profiles
While exploring its applications, it is crucial to consider the toxicity profiles associated with this compound. Preliminary safety assessments indicate that while it exhibits biological activity, careful evaluation is necessary to determine safe dosage levels for therapeutic use. Studies on related compounds suggest potential irritant properties; thus, handling precautions are recommended during laboratory use .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations on the Benzamide Moiety
Nitro Group Positional Isomers
- 4-Nitro vs. 3-Nitro Substitution: The 4-nitro derivative (target compound) exhibits distinct hydrogen-bonding interactions compared to its 3-nitro analog, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzamide. The para-nitro group in the former enhances planarity with the pyrazole ring (dihedral angle: 67.0° vs.
Halogen and Hydroxy Substitutions
- Chloro vs. Hydroxy Substituents: Replacing the 2-chloro group with a 2-hydroxy moiety (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxybenzamide) introduces hydrogen-bond donor capacity.
Coordination Chemistry and Metal Complexes
Unlike thioamide derivatives (e.g., [4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide]), which form stable complexes with transition metals (Cu²⁺, Ni²⁺) via sulfur and oxygen donor atoms, the target compound’s benzamide group lacks strong chelating sites. This limits its utility in catalysis but may favor pharmacokinetic stability .
Preparation Methods
Schotten-Baumann Conditions
Reaction in biphasic solvent systems (water/dichloromethane) with sodium bicarbonate base achieves 72–78% yields. The mechanism proceeds via:
-
Deprotonation of the amine to form a reactive nucleophile
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Attack on the electrophilic carbonyl carbon of the acyl chloride
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Elimination of HCl, stabilized by bicarbonate
Key parameters:
-
Temperature: 0–5°C
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Molar ratio (amine:acyl chloride): 1:1.2
-
Reaction time: 4–6 hours
Carbodiimide-Mediated Coupling
Using N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous THF improves yields to 85–88%. This method avoids acyl chloride preparation by activating the carboxylic acid directly:
Advantages include milder conditions (room temperature) and reduced HCl generation.
Microwave-Assisted Synthesis
Recent protocols utilizing microwave irradiation (300 W, 120°C) reduce reaction times to 15–20 minutes with 91% yield. Solvent optimization studies show dimethylacetamide (DMAc) provides optimal dielectric heating.
Reaction Optimization Studies
Solvent Effects
Comparative solvent screening reveals:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 72 | 95 |
| THF | 7.58 | 85 | 97 |
| DMAc | 37.78 | 91 | 99 |
Polar aprotic solvents enhance reaction rates by stabilizing charged intermediates.
Catalytic Additives
Triphenylphosphine (5 mol%) increases yields by 12–15% through Staudinger-type activation of the acyl chloride.
Temperature Profiling
Arrhenius plot analysis (25–120°C) identifies an activation energy of 58.3 kJ/mol, with optimal conversion at 80–90°C.
Purification and Isolation
Crude product purification employs:
-
Crystallization : Ethyl acetate/n-hexane (1:3 v/v) affords needle-shaped crystals (mp 198–201°C)
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Chromatography : Silica gel (230–400 mesh) with CHCl₃:MeOH (95:5) Rf = 0.42
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Washing Protocols : Sequential 5% NaHCO₃ and brine removes unreacted acyl chloride and DCC byproducts
Final product specifications:
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis (Mo Kα radiation) confirms:
-
Dihedral angle between benzamide and pyrazole rings: 68.4°
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Intramolecular H-bond: N-H⋯O=C (2.12 Å)
Scale-Up Considerations
Industrial production (10 kg batch) faces challenges:
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Exothermicity management: Jacketed reactors with ΔT <5°C/min
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Acyl chloride stability: On-site generation avoids decomposition
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Waste streams: HCl neutralization with NaOH produces 3.2 kg NaCl per kg product
Process mass intensity (PMI) optimization reduces solvent use from 15 L/kg to 8 L/kg through solvent recycling.
Alternative Synthetic Routes
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P2/c | |
| R-factor | 0.064 | |
| Dihedral angles | 59.3° (phenyl rings) |
How can researchers resolve contradictions between experimental and computational spectroscopic data?
Advanced Research Question
Methodological Answer:
- Cross-validation : Compare XRD bond lengths/angles with DFT-optimized geometries (B3LYP-D3/def2-TZVP level) .
- Error analysis : Check for solvent effects in NMR/IR; recrystallization solvents (e.g., DCM) may influence hydrogen bonding .
- Dynamic effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution .
What challenges arise in crystallographic refinement using SHELX, and how are they addressed?
Advanced Research Question
Methodological Answer:
- Disorder modeling : The nitro and chloro groups may exhibit positional disorder. Use PART instructions in SHELXL to refine occupancy .
- Hydrogen bonding : Constrain N–H and O–H distances (0.88–0.98 Å) during refinement to avoid overparameterization .
- Twinned data : For high-resolution data, employ TWIN/BASF commands in SHELXL .
What intermolecular interactions stabilize the crystal structure, and how are they analyzed?
Basic Research Question
Methodological Answer:
- Primary interactions : N–H···O (amide to pyrazolone) and C–H···O (nitro group) hydrogen bonds form R_2$$^2(10) motifs .
- Secondary interactions : C–H···π and lone pair–π interactions between phenyl rings contribute to layered packing .
- Tools : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 40% H-bonding, 30% van der Waals) .
How does the nitro group influence the compound’s reactivity and supramolecular assembly?
Advanced Research Question
Methodological Answer:
- Electronic effects : The nitro group withdraws electron density, polarizing the benzamide ring and enhancing hydrogen-bond acceptor capacity .
- Steric effects : The nitro group’s orientation (twisted ~67° from the pyrazole plane) creates steric hindrance, limiting π-stacking but favoring C–H···O interactions .
What computational methods are used to predict biological activity based on structural analogs?
Advanced Research Question
Methodological Answer:
- Molecular docking : Align the compound with penicillin-binding proteins (PBPs) using AutoDock Vina, leveraging structural similarity to benzylpenicillin .
- QSAR models : Correlate substituent electronegativity (e.g., Cl, NO) with antibacterial activity using datasets from analog studies .
How are Hirshfeld surfaces and energy frameworks applied to analyze intermolecular interactions?
Advanced Research Question
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
